Cas no 58509-73-2 (Ethyl 3-oxotetrahydro-2H-thiopyran-2-carboxylate)

Ethyl 3-oxotetrahydro-2H-thiopyran-2-carboxylate structure
58509-73-2 structure
Product Name:Ethyl 3-oxotetrahydro-2H-thiopyran-2-carboxylate
CAS No:58509-73-2
MF:C8H12O3S
MW:188.244081497192
MDL:MFCD00834754
CID:1033056
PubChem ID:12269128
Update Time:2025-04-20

Ethyl 3-oxotetrahydro-2H-thiopyran-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-oxotetrahydro-2H-thiopyran-2-carboxylate
    • ethyl 3-oxo-tetrahydro-2H-thiopyran-2-carboxylate
    • ethyl 3-oxothiane-2-carboxylate
    • CS-0453895
    • DTXSID30483286
    • MFCD00834754
    • DA-04661
    • Ethyl3-oxotetrahydro-2H-thiopyran-2-carboxylate
    • ethyl 3-oxotetrahydrothiopyran-2-carboxylate
    • SY027988
    • ethyl 3-oxotetrahydro-2H-thiopyrane-2-carboxylate
    • 3-oxothiane-2-carboxylic acid ethyl ester
    • ethyl 3-oxo-3,4,5,6-tetrahydro-2H-thiopyrane-2-carboxylate
    • 2H-Thiopyran-2-carboxylic acid, tetrahydro-3-oxo-, ethyl ester
    • SCHEMBL7782098
    • 58509-73-2
    • 3-oxo-tetrahydro-thiopyran-2-carboxylic acid ethyl ester
    • VCOKLWJRNMSWPY-UHFFFAOYSA-N
    • MDL: MFCD00834754
    • Inchi: 1S/C8H12O3S/c1-2-11-8(10)7-6(9)4-3-5-12-7/h7H,2-5H2,1H3
    • InChI Key: VCOKLWJRNMSWPY-UHFFFAOYSA-N
    • SMILES: S1CCCC(C1C(=O)OCC)=O

Computed Properties

  • Exact Mass: 188.05071541g/mol
  • Monoisotopic Mass: 188.05071541g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 68.7Ų

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